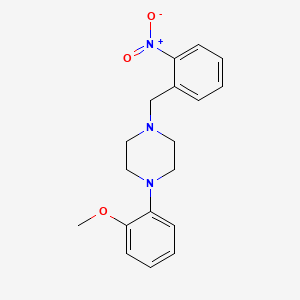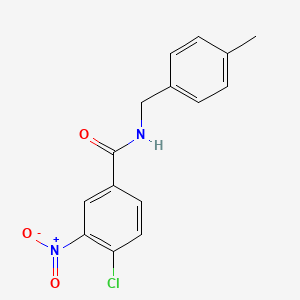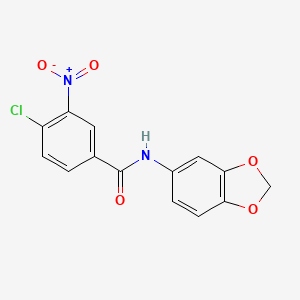
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, also known as MNPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies. In
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is based on its interaction with the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine acts as an agonist of this receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and biochemical processes, including neurotransmitter release, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can increase the release of dopamine and inhibit the uptake of dopamine in neuronal cells. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to modulate the activity of various enzymes, including tyrosine hydroxylase and cAMP-dependent protein kinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its selectivity for the dopamine D2 receptor. This selectivity allows for more specific and targeted studies of this receptor and its signaling pathways. However, one of the limitations of using 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is its relatively low potency compared to other dopamine receptor agonists. This limitation may require the use of higher concentrations of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in experiments, which can lead to potential toxicity issues.
Orientations Futures
There are several future directions for the study of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine. One potential area of research is the development of more potent 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine derivatives that can be used in lower concentrations. Additionally, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the role of the dopamine D2 receptor in various neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be used to study the interactions between the dopamine D2 receptor and other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves the reaction of 2-nitrobenzyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. This reaction results in the formation of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine is in the study of the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been shown to be a selective agonist of the dopamine D2 receptor and has been used to study its binding properties and signaling pathways.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-9-5-4-8-17(18)20-12-10-19(11-13-20)14-15-6-2-3-7-16(15)21(22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHBHPMMMRUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263351 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)



![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)



![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)